Cas no 1006348-77-1 (2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid)

2-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic acid is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The cyclopropyl and trifluoromethyl substituents enhance its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The pyrazole core offers versatility in heterocyclic chemistry, enabling further functionalization. Its carboxylic acid moiety allows for derivatization into esters, amides, or other bioactive analogs. This compound may exhibit improved bioavailability and binding affinity due to its structural features, particularly in targeting enzymes or receptors sensitive to fluorinated motifs. Its synthesis and applications are of interest in medicinal chemistry for developing novel therapeutic agents.
2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid structure
1006348-77-1 structure
Product Name:2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid
CAS No:1006348-77-1
MF:C11H13F3N2O2
MW:262.228333234787
MDL:MFCD04967804
CID:3058389
PubChem ID:19576766
Update Time:2025-08-05

2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-butyric acid
    • 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid
    • 2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
    • 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoicacid
    • 1006348-77-1
    • SCHEMBL14487490
    • BASBQNODNSGKMO-UHFFFAOYSA-N
    • DTXSID101162056
    • BBL039804
    • STK349359
    • EN300-229145
    • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
    • AKOS000306615
    • CS-0439654
    • 5-Cyclopropyl-I+/--ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
    • GQB34877
    • MFCD04967804
    • 2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid
    • MDL: MFCD04967804
    • Inchi: 1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8(6-3-4-6)5-9(15-16)11(12,13)14/h5-7H,2-4H2,1H3,(H,17,18)
    • InChI Key: BASBQNODNSGKMO-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C2CC2)N(C(C(=O)O)CC)N=1)(F)F

Computed Properties

  • Exact Mass: 262.09291215Da
  • Monoisotopic Mass: 262.09291215Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.1Ų

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2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1006348-77-1)2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid
Order Number:A1097265
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:20
Price ($):266.0
Email:sales@amadischem.com

Additional information on 2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid

Comprehensive Overview of 2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid (CAS No. 1006348-77-1)

2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid (CAS No. 1006348-77-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclopropyl ring, a trifluoromethyl group, and a pyrazole core, making it a versatile intermediate for drug discovery and material science applications. Its CAS number 1006348-77-1 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and databases.

One of the most intriguing aspects of this compound is its potential role in addressing modern healthcare challenges, such as antimicrobial resistance and chronic inflammatory diseases. The trifluoromethyl group, in particular, is a hotspot in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability. Recent studies have explored its derivatives as inhibitors of key enzymes involved in pathogenic pathways, aligning with the growing demand for novel therapeutic agents. Additionally, the cyclopropyl moiety contributes to conformational rigidity, which is often leveraged to improve target selectivity—a priority in precision medicine.

From an industrial perspective, 2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid is also relevant to sustainable agriculture. The agrochemical sector has shown interest in its analogs for developing next-generation crop protection agents, especially as regulators phase out older pesticides with environmental concerns. Its pyrazole scaffold is known to interact with biological targets in pests while minimizing off-target effects, a key consideration for eco-friendly formulations. This aligns with global trends toward green chemistry and reduced ecological footprints.

For researchers sourcing this compound, understanding its synthetic routes is essential. The preparation typically involves multi-step organic synthesis, including cyclopropanation and pyrazole ring formation, followed by carboxylation. Advanced techniques like flow chemistry or catalytic asymmetric synthesis are increasingly applied to improve yield and enantiopurity—topics frequently searched in academic and industrial forums. Analytical characterization via NMR, HPLC, and mass spectrometry ensures compliance with quality standards, a recurring concern for procurement specialists.

In the context of intellectual property, patents referencing CAS No. 1006348-77-1 often highlight its utility in small-molecule drug development. Companies are actively investigating its scaffolds for oncology and CNS disorders, reflecting broader market demands for innovative treatments. Meanwhile, computational tools like molecular docking and QSAR modeling accelerate the exploration of its structure-activity relationships, a trending topic in AI-driven drug discovery.

To summarize, 2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid represents a convergence of cutting-edge chemistry and real-world applications. Whether in pharmaceutical R&D or agrochemical innovation, its molecular architecture offers a fertile ground for scientific advancement. As industries prioritize sustainability and targeted therapies, this compound’s relevance is poised to grow, making it a subject of enduring interest for researchers and innovators alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1006348-77-1)2-5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic Acid
A1097265
Purity:99%
Quantity:1g
Price ($):266.0
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